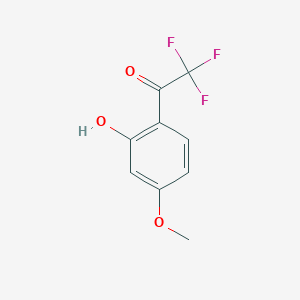

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI)

Beschreibung

Astragaloside ist eine Gruppe verwandter chemischer Verbindungen, die aus den Wurzeln der Pflanze Astragalus membranaceus isoliert werden, die in der traditionellen chinesischen Medizin häufig verwendet wird. Die am besten untersuchte und biologisch aktivste Form ist Astragaloside IV. Astragalosid sind tetracyclische Triterpenoid-Saponine, die verschiedene biologische Aktivitäten aufweisen, darunter entzündungshemmende, antioxidative, neuroprotektive, antifibrotische und antitumorale Wirkungen .

Eigenschaften

CAS-Nummer |

123716-19-8 |

|---|---|

Molekularformel |

C9H7F3O3 |

Molekulargewicht |

220.14 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,13H,1H3 |

InChI-Schlüssel |

LWCMEGBCGPLNDE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |

Synonyme |

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Astragaloside IV kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Hydrolyse von acylierten Astragalosiden wie Astragaloside I und Astragaloside II umfassen. Der Prozess beinhaltet typischerweise die Verwendung von Methanol, Ethanol und Dimethylsulfoxid als Lösungsmittel . Die Hydrolysereaktion wird oft durch Ammoniak katalysiert, was bei der Bildung von Astragaloside IV aus seinen Vorläufern hilft .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Astragaloside IV aus den Wurzeln von Astragalus membranaceus mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) mit evaporativer Lichtstreuung detektiert extrahiert. Das Extraktionsverfahren beinhaltet die Verwendung von Lösungsmitteln wie Methanol und Ethanol, gefolgt von Reinigungsschritten, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Astragaloside IV durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Astragaloside IV zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Astragaloside IV entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Entzündungshemmend: Moduliert das Gleichgewicht von Th17/Treg-Zellen und reguliert die Expression von entzündungsfördernden Zytokinen wie IL-6, IL-17 und TNF-α.

Antioxidativ: Fängt reaktive Sauerstoffspezies ab und reguliert mitochondriale Genmutationen.

Neuroprotektiv: Schützt vor neuronalen Schäden, indem es die Apoptose hemmt und das Zellüberleben fördert.

Antifibrotisch: Hemmt die Proliferation von Fibroblasten und reduziert die Ablagerung von extrazellulären Matrixproteinen.

Antitumor: Induziert Apoptose in Krebszellen und hemmt das Tumorwachstum.

Wirkmechanismus

Astragaloside IV exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Modulates the balance of Th17/Treg cells and regulates the expression of inflammatory cytokines like IL-6, IL-17, and TNF-α.

Antioxidative: Scavenges reactive oxygen species and regulates mitochondrial gene mutations.

Neuroprotective: Protects against neuronal damage by inhibiting apoptosis and promoting cell survival.

Antifibrotic: Inhibits the proliferation of fibroblasts and reduces the deposition of extracellular matrix proteins.

Antitumor: Induces apoptosis in cancer cells and inhibits tumor growth.

Vergleich Mit ähnlichen Verbindungen

Astragaloside IV ist unter seinen verwandten Verbindungen aufgrund seiner hohen biologischen Aktivität und seiner breiten Palette an pharmakologischen Wirkungen einzigartig. Ähnliche Verbindungen umfassen:

- Astragaloside I

- Astragaloside II

- Cycloastragenol

Diese Verbindungen haben ähnliche chemische Strukturen, unterscheiden sich jedoch in ihren biologischen Aktivitäten und therapeutischen Potenzialen .

Astragaloside IV zeichnet sich durch seine starke entzündungshemmende, antioxidative und neuroprotektive Wirkung aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.